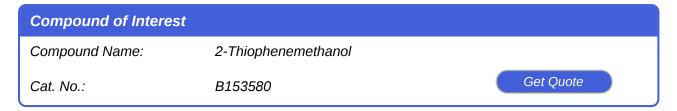


A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Thiophenemethanol** (CAS No. 636-72-6), a versatile heterocyclic building block crucial in pharmaceutical and organic synthesis. This document details its physicochemical properties, outlines key experimental protocols for its use, and explores its role in the development of novel therapeutic agents.

Core Properties of 2-Thiophenemethanol

2-Thiophenemethanol, also known as 2-(Hydroxymethyl)thiophene or 2-Thenyl alcohol, is a clear, colorless to light yellow liquid.[1][2] Its unique molecular structure, featuring a thiophene ring with a hydroxymethyl substituent, makes it a valuable intermediate in the synthesis of complex organic molecules.[3][4]

Physicochemical Data

The quantitative properties of **2-Thiophenemethanol** are summarized in the table below for easy reference and comparison.



Property	Value
CAS Number	636-72-6[1]
Molecular Formula	C₅H ₆ OS
Molecular Weight	114.17 g/mol
Appearance	Clear colorless to light yellow liquid
Boiling Point	207 °C (at 760 mmHg)
Melting Point	0 °C
Density	1.205 g/mL at 25 °C
Refractive Index (n20/D)	1.564
Flash Point	110 °C (230 °F) - closed cup
Water Solubility	40 g/L at 20 °C
LogP	0.87 - 0.9

Applications in Drug Development and Organic Synthesis

2-Thiophenemethanol serves as a pivotal starting material and intermediate in the synthesis of various biologically active compounds. Its thiophene moiety is a recognized "privileged structure" in medicinal chemistry, acting as a bioisostere for the benzene ring and contributing to a wide range of therapeutic activities.

Key application areas include:

- Pharmaceutical Development: It is instrumental in designing novel pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.
- Apoptosis-Inducing Agents: The compound is used to synthesize styrylheterocycle analogs
 of resveratrol, which have been shown to act as potent apoptosis-inducing agents in cancer
 cell lines.



- Antiproliferative Compounds: It is a precursor for various 2-aminothiophenes that exhibit biologically active antiproliferative properties.
- Organic Synthesis: As a versatile building block, it participates in nucleophilic substitutions and coupling reactions, enabling the efficient creation of complex molecules.
- Materials Science: Its electronic properties make it suitable for developing conductive polymers and other functional materials for use in sensors and organic electronics.

Experimental Protocols

The following sections provide detailed methodologies for synthetic procedures involving **2- Thiophenemethanol** and its precursors.

Protocol 1: Synthesis of a 2-Thiophenemethanol Derivative via Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful palladium-catalyzed C-C coupling method used to form substituted alkenes from unsaturated halides and alkenes. This protocol outlines a general procedure for coupling an aryl halide (e.g., a substituted bromobenzene) with an alkene, a reaction type for which thiophene-based halides are also suitable substrates, leading to precursors for thiophene-containing drug analogs.

Objective: To synthesize a substituted stilbene-like precursor using a palladium-catalyzed cross-coupling reaction.

Materials:

- Aryl Halide (e.g., 2-Bromothiophene) (1.0 eq)
- Alkene (e.g., Styrene or Ethyl Acrylate) (1.5 eq)
- Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
- Phosphine Ligand (e.g., Triphenylphosphine) (0.1 eq)
- Base (e.g., Triethylamine or Potassium Carbonate) (3.0 eq)



Solvent (e.g., Acetonitrile or DMF), anhydrous and deoxygenated

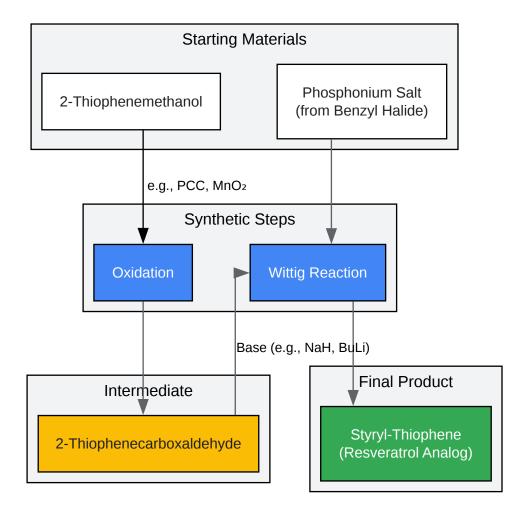
Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert argon or nitrogen atmosphere, add the aryl halide (1.0 eq), palladium acetate (0.05 eq), and the phosphine ligand (0.1 eq).
- Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., acetonitrile) to the flask via cannula, followed by the alkene (1.5 eq) and the base (3.0 eq).
- Reaction Conditions: Heat the reaction mixture to reflux (typically >100 °C) and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is completely consumed.
- Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.
- Purification: Concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired coupled product.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to **2-Thiophenemethanol**.

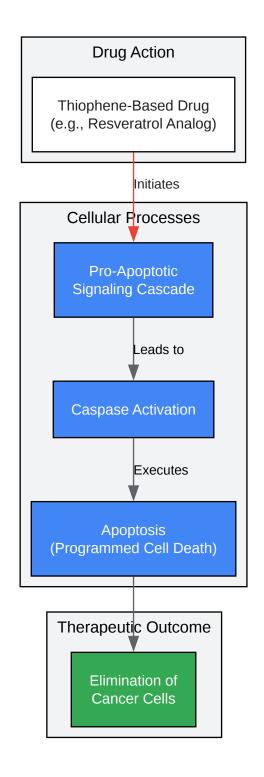




Click to download full resolution via product page

Caption: Synthesis workflow for a resveratrol analog from **2-Thiophenemethanol**.





Click to download full resolution via product page

Caption: Logical pathway of apoptosis induction by a thiophene-based therapeutic.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thieme E-Journals Synthesis / Abstract [thieme-connect.de]
- 2. 2-Thiophenemethanol | C5H6OS | CID 69467 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153580#2-thiophenemethanol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com